molecular formula C25H25N3O3S2 B3012289 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide CAS No. 923173-24-4

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide

Cat. No.: B3012289
CAS No.: 923173-24-4
M. Wt: 479.61
InChI Key: GBKAKPCZFAEXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide is a useful research compound. Its molecular formula is C25H25N3O3S2 and its molecular weight is 479.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

Research on related compounds, such as N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides, has demonstrated herbicidal activities. These compounds were synthesized and tested to validate biophore models, showing potential in controlling a range of species (Ren et al., 2000).

Antimicrobial Properties

Several studies have explored the antimicrobial properties of compounds incorporating elements similar to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide. For instance, compounds derived from 3-oxo-N-(pyrimidin-2-yl)butanamide, with structural similarities, have shown moderate antimicrobial activities (Farag et al., 2009).

Synthesis of Heterocyclic Compounds

The compound's structure lends itself to the synthesis of various heterocyclic compounds. Research has shown that similar structures can be used to create novel pyrazole, thiophene, and thiazole derivatives, highlighting the versatility of such compounds in synthesizing diverse chemical entities (Darwish et al., 2010).

Application in Anticancer Research

Certain pyridine derivatives, including compounds structurally similar to the query compound, have shown promising results as potential anticancer agents. These derivatives have been synthesized and evaluated for their efficacy against cancer cell lines, indicating the potential of such compounds in cancer research (Abouzied et al., 2022).

Development of New Polyamides

Compounds with pyridine moieties, akin to this compound, have been used in the synthesis of new soluble fluorinated polyamides. These polyamides exhibit promising properties such as high thermal stability and low dielectric constants, making them suitable for various industrial applications (Liu et al., 2013).

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-18-10-11-19(2)24-23(18)27-25(32-24)28(17-20-12-14-26-15-13-20)22(29)9-6-16-33(30,31)21-7-4-3-5-8-21/h3-5,7-8,10-15H,6,9,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKAKPCZFAEXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=NC=C3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.